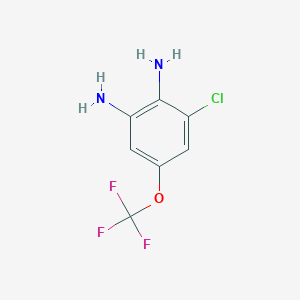![molecular formula C20H24N2O B13431136 6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B13431136.png)
6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine is a complex organic compound that belongs to the class of indene derivatives This compound is characterized by its unique structure, which includes a methoxy group, a pyridinyl group, and an indene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine typically involves multiple steps, starting with the preparation of the indene backbone. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole structure
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling, are often employed due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridinyl group can be reduced to form a piperidine derivative.
Substitution: The indene backbone can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the pyridinyl group results in a piperidine derivative.
Scientific Research Applications
6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indene derivatives and pyridinyl-substituted molecules. Examples are:
Uniqueness
What sets 6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H24N2O |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-[6-methoxy-3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]-N-methylethanamine |
InChI |
InChI=1S/C20H24N2O/c1-14(19-6-4-5-10-22-19)20-15(9-11-21-2)12-16-13-17(23-3)7-8-18(16)20/h4-8,10,13-14,21H,9,11-12H2,1-3H3 |
InChI Key |
QFPFISMPPOUUML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)C2=C(CC3=C2C=CC(=C3)OC)CCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


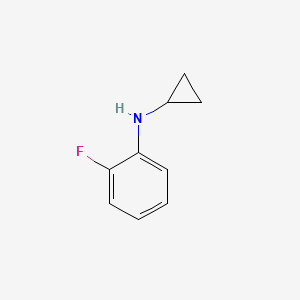
![(2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one](/img/structure/B13431070.png)
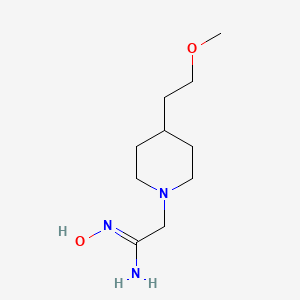
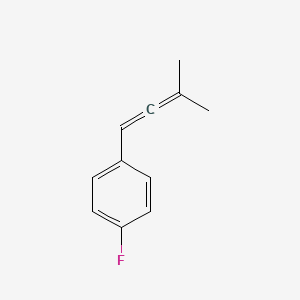
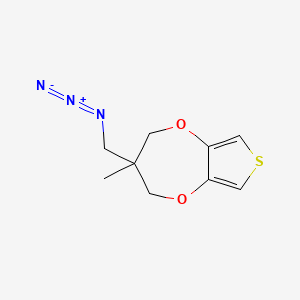
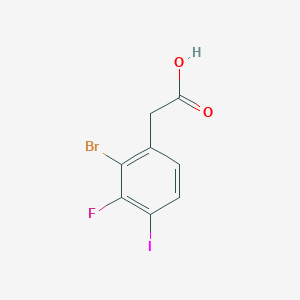

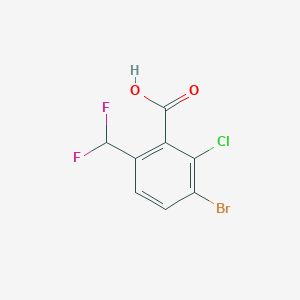
![N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic Acid](/img/structure/B13431126.png)
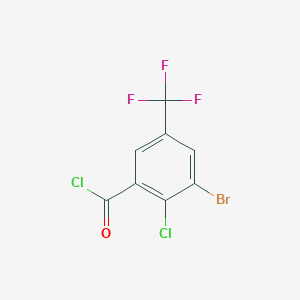

![1-[(2-Imino-3-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B13431149.png)

